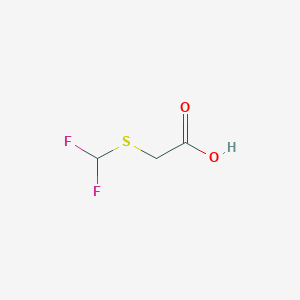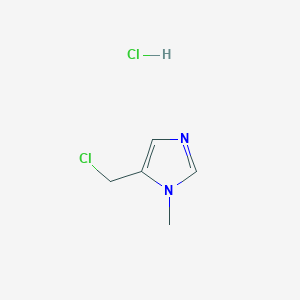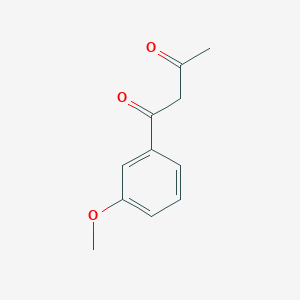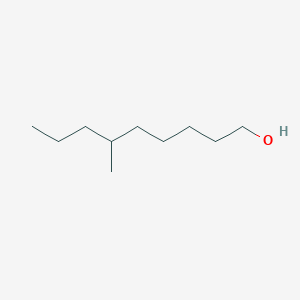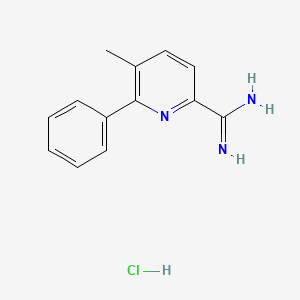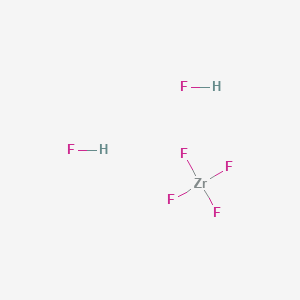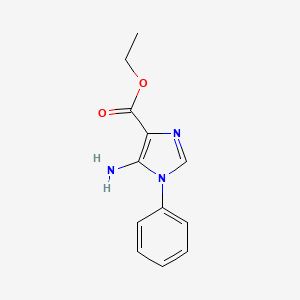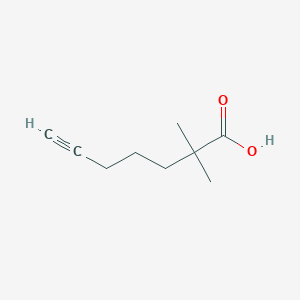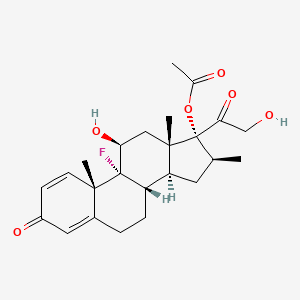
Betamethasone 17-acetate
概要
説明
Betamethasone 17-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low mineralocorticoid activity, making it suitable for long-term use in managing chronic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 17-acetate involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product. Quality control measures are implemented at various stages to ensure compliance with regulatory standards.
化学反応の分析
Types of Reactions
Betamethasone 17-acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or reducing side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, fluorinated, and acetylated derivatives. These derivatives often exhibit different pharmacological profiles, making them useful for specific therapeutic applications.
科学的研究の応用
Betamethasone 17-acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques.
Biology: The compound is used in cell culture studies to investigate its effects on various cellular processes, including inflammation and immune response.
Medicine: It is widely used in clinical research to evaluate its efficacy and safety in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the pharmaceutical industry for the development of new corticosteroid medications with improved therapeutic profiles.
作用機序
The mechanism of action of Betamethasone 17-acetate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it modulates the expression of specific genes involved in inflammation and immune response. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and suppressing the immune response.
類似化合物との比較
Similar Compounds
Betamethasone: Another potent corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Dexamethasone: A widely used corticosteroid with a longer duration of action compared to Betamethasone 17-acetate.
Prednisolone: A corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific fluorination and acetylation patterns, which enhance its anti-inflammatory potency while minimizing mineralocorticoid activity. This makes it particularly suitable for long-term use in managing chronic inflammatory and autoimmune conditions.
特性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRUILUEYSIMD-QZIXMDIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-12-3 | |
| Record name | Betamethasone 17-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)
![1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene](/img/structure/B1368258.png)

